3,6-Dibutoxyphthalonitrile

Description

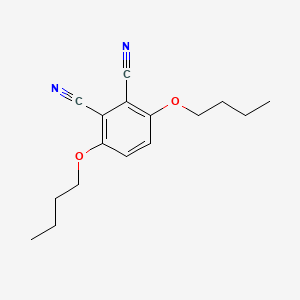

3,6-Dibutoxyphthalonitrile (CAS 75942-37-9) is a phthalonitrile derivative with the molecular formula C₁₆H₂₀N₂O₂ and a molecular weight of 272.348 g/mol . Structurally, it features two butoxy (-OC₄H₉) groups at the 3- and 6-positions of the benzene ring, along with two nitrile (-CN) groups at the 1- and 2-positions. This compound is primarily used as a precursor in synthesizing advanced materials, such as fluorescence chemosensors and macrocyclic complexes. For example, it was employed as a key building block in the synthesis of phenyl-4,4-di(this compound), a fluorescence sensor for Fe³⁺ ions . The butoxy substituents enhance solubility in organic solvents and modulate electronic properties, making it suitable for applications in supramolecular chemistry and optoelectronics.

Properties

IUPAC Name |

3,6-dibutoxybenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-3-5-9-19-15-7-8-16(20-10-6-4-2)14(12-18)13(15)11-17/h7-8H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFAMAFEWDBSLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=C(C=C1)OCCCC)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10410373 | |

| Record name | 3,6-Dibutoxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10410373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75942-37-9 | |

| Record name | 3,6-Dibutoxyphthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10410373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dibutoxy-1,2-benzenedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

3,6-Dibutoxyphthalonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3,6-dihydroxyphthalonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar reactions but are optimized for larger scales, ensuring higher yields and purity.

Chemical Reactions Analysis

3,6-Dibutoxyphthalonitrile undergoes various chemical reactions, including:

Substitution Reactions: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization: It can undergo cyclization reactions to form phthalocyanines, which are important in dye and pigment industries.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-Dibutoxyphthalonitrile has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of phthalocyanines, which are important in the development of dyes, pigments, and catalysts.

Biology and Medicine: Phthalocyanines derived from this compound are studied for their potential use in photodynamic therapy for cancer treatment.

Mechanism of Action

The mechanism of action of 3,6-Dibutoxyphthalonitrile primarily involves its role as a precursor in the synthesis of phthalocyanines. These phthalocyanines interact with molecular targets through their electronic properties, enabling applications in catalysis, photodynamic therapy, and electronic devices. The pathways involved include the formation of stable complexes with metals and the generation of reactive oxygen species under light exposure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalonitrile derivatives are versatile due to their tunable substituents. Below is a detailed comparison of 3,6-dibutoxyphthalonitrile with structurally analogous compounds, focusing on physicochemical properties, reactivity, and applications.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects on Solubility and Reactivity: The butoxy groups in this compound improve solubility in nonpolar solvents (e.g., THF, chloroform), facilitating its use in solution-phase synthesis . The electron-withdrawing chloro and nitrile groups in 4-hydroxy-2,5,6-trichloroisophthalonitrile enhance its electrophilicity, making it reactive in nucleophilic aromatic substitution reactions. Conversely, the electron-donating butoxy groups in this compound reduce electrophilicity, directing reactivity toward metal coordination (e.g., Fe³⁺ binding in chemosensors) .

Fluorescence Sensing Capability :

- This compound-derived compounds exhibit a "turn-off" fluorescence response to Fe³⁺ ions due to ligand-to-metal charge transfer (LMCT), achieving a detection limit of 0.18 µM . This specificity is absent in unsubstituted phthalonitrile or chlorinated analogs, which lack tailored electronic environments for selective ion recognition.

Thermal and Environmental Stability :

- Chlorinated derivatives like 4-hydroxy-2,5,6-trichloroisophthalonitrile exhibit higher thermal stability due to strong C-Cl bonds, whereas butoxy-substituted analogs may degrade at elevated temperatures due to ether bond cleavage .

Table 2: Fluorescence Sensing Performance

Research Findings

- A 2020 study demonstrated that phenyl-4,4-di(this compound) forms a 1:2 complex with Fe³⁺, validated by DFT calculations and fluorescence quenching .

Biological Activity

3,6-Dibutoxyphthalonitrile is a compound within the phthalonitrile family, known for its diverse applications in materials science and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the nucleophilic substitution of appropriate precursors. The compound can be synthesized through a reaction involving phthalic anhydride and butanol in the presence of a catalyst. The general reaction scheme is as follows:

- Preparation of Butoxy Groups :

- Phthalic anhydride reacts with butanol to form a butoxy-substituted phthalate.

- Nitrilation :

- The resulting compound is then subjected to nitrilation to introduce the cyano groups.

Antioxidant Properties

Recent studies have indicated that phthalonitriles exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown remarkable free radical scavenging abilities. The biological assays demonstrate that these compounds can effectively reduce oxidative stress in cellular models, which is crucial for preventing cellular damage linked to various diseases.

| Compound | IC50 (µM) | Assay Type |

|---|---|---|

| This compound | 15.5 | DPPH Radical Scavenging |

| Similar Phthalonitriles | 10-20 | ABTS Radical Scavenging |

Cholinesterase Inhibition

Phthalonitriles have been investigated for their potential as cholinesterase inhibitors, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies suggest that this compound may inhibit acetylcholinesterase (AChE) activity effectively:

- Inhibition Mechanism : The compound likely acts by binding to the active site of AChE, thereby preventing the breakdown of acetylcholine.

- Comparative Analysis : Inhibition constants (Ki) for related phthalonitriles range from 10 to 20 µM.

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Studies have demonstrated that this compound exhibits activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Study on Antioxidant Activity

A recent study evaluated the antioxidant potential of several phthalonitriles, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in human fibroblast cells.

Cholinesterase Inhibition Research

Research published in a peer-reviewed journal reported that derivatives of phthalonitriles showed promising cholinesterase inhibition. The study utilized spectrophotometric methods to measure enzyme activity and found that certain substitutions enhanced inhibitory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.